Aminoquinuride

Übersicht

Beschreibung

Aminoquinuride, also known as Surfen, is a proteoglycan binding agent that reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Murine T cell activation is regulated by Surfen.

Wissenschaftliche Forschungsanwendungen

1. Aminoquinuride in Malaria Treatment

Aminoquinurides, such as 8-aminoquinolines, have a significant role in treating latent malaria. These compounds, including drugs like primaquine and tafenoquine, have been essential in combating malaria, particularly in cases that relapse. Despite their hemolytic toxicity, especially in patients with G6PD deficiency, they remain crucial in the therapeutic landscape against malaria (Baird, 2019).

2. Antiviral Properties

Aminoquinuride derivatives, specifically chloroquine and hydroxychloroquine, have attracted attention for their potential antiviral effects. Studies have investigated their use against HIV and their controversial role in the COVID-19 pandemic. These compounds have shown varying degrees of efficacy in inhibiting viruses, including SARS-CoV-2 (Savarino et al., 2003); (Keyaerts et al., 2004).

3. Anticancer Activity

The repurposing of aminoquinurides, such as chloroquine and hydroxychloroquine, in cancer therapy has been explored. These compounds have shown potential in sensitizing tumor cells to various drugs, affecting cancer cells and the tumor microenvironment. Their impact on autophagic flux, Toll-like receptor 9, p53 pathway, and the CXCR4-CXCL12 pathway in cancer cells offers promising avenues for future cancer treatments (Verbaanderd et al., 2017).

4. Chemopreventive Potential

Studies have also investigated the chemopreventive potential of aminoquinurides like chloroquine in diseases such as breast cancer. Epidemiological studies on populations exposed to chloroquine suggest a reduced incidence of certain cancers, highlighting its potential in chemoprevention (Dacso, 2015).

5. Antimicrobial Research

Aminoquinurides have shown effectiveness against various microbial infections beyond malaria. Their broad-spectrum antimicrobial activity is being explored for newer applications, including drug-resistant bacterial strains (Krause et al., 2016).

Eigenschaften

CAS-Nummer |

3811-56-1 |

|---|---|

Produktname |

Aminoquinuride |

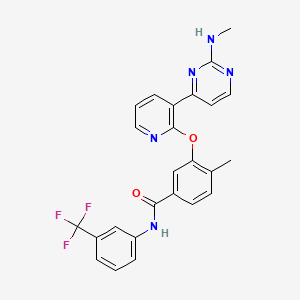

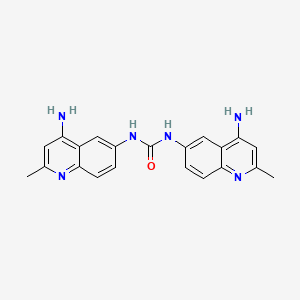

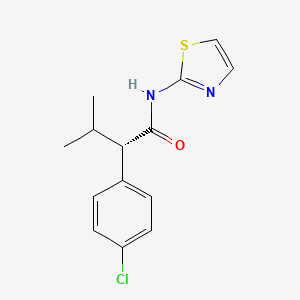

Molekularformel |

C21H20N6O |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

1,3-bis(4-amino-2-methylquinolin-6-yl)urea |

InChI |

InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28) |

InChI-Schlüssel |

HOUSDILKOJMENG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |

Kanonische SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

3811-56-1 5424-37-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

5424-37-3 (di-hydrochloride) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aminochincarbamidum, Aminoquin carbamide, Aminoquinuride, Surfen |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

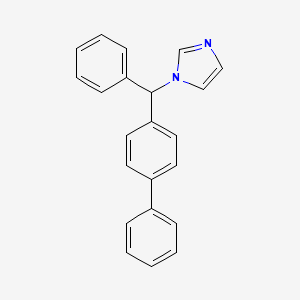

![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)

![N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B1667044.png)